(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Description
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-MMWGEVLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349315 | |
| Record name | 4-Nitrophenyl alpha-L-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-07-0 | |
| Record name | 4-Nitrophenyl alpha-L-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Activation and Coupling
| Parameter | Details |
|---|---|
| Catalyst | BF₃·OEt₂ (5 eq.) |
| Solvent | Dry DCM |
| Temperature | 0°C → room temperature |
| Reaction Time | 72 hours |
| Yield | 50–60% |
Stereochemical Control
The stereochemical outcome at the anomeric center (C2) is governed by the neighboring group participation of the acetyl protecting groups. NMR analysis of intermediates confirms β-configuration retention, critical for the target compound’s (2S,3R,4S,5S) stereochemistry.
Deprotection and Hydroxylation
Acetate Removal
Post-glycosylation, the acetyl protecting groups are cleaved via Zemplén deacetylation. The crude product is dissolved in methanol (20 mL) and treated with sodium methoxide (0.5 eq.) at 0°C for 4 hours. Neutralization with Amberlite IR-120 (H⁺) resin and filtration yields the deprotected triol.
Table 2: Deprotection Reaction Parameters
| Parameter | Details |
|---|---|
| Reagent | NaOMe (0.5 eq.) |
| Solvent | Methanol |
| Temperature | 0°C |
| Reaction Time | 4 hours |
Hydroxymethyl Group Oxidation
In some routes, the hydroxymethyl group at C6 is oxidized to a carboxylate using TEMPO/NaClO₂, though this step is omitted in the final target compound’s synthesis.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (toluene:EtOAc, 20–25% gradient) resolves regioisomeric byproducts. The target compound elutes at Rf = 0.35–0.4 under these conditions.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 9.2 Hz, 2H, Ar-H), 6.90 (d, J = 9.2 Hz, 2H, Ar-H), 5.30–5.10 (m, 3H, pyranose H3–H5), 4.80 (d, J = 3.6 Hz, 1H, H1), 3.60–3.40 (m, 2H, H6).
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¹³C NMR : δ 154.8 (C-OAr), 135.2 (Ar-NO₂), 126.4 (Ar-C), 101.2 (C1), 72.4–70.1 (C2–C5), 62.3 (C6).
Scalability and Process Optimization
Batch scalability studies indicate that maintaining anhydrous conditions and controlled BF₃·OEt₂ addition rates are critical for reproducibility. Pilot-scale reactions (100 mmol) achieve consistent yields of 55% with ≥98% purity by HPLC.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chromogenic Substrate
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol serves as a chromogenic substrate for various enzymes. Its nitrophenyl group allows for colorimetric detection upon enzymatic hydrolysis. This property is particularly useful in:
- Enzyme assays : Utilized in assays to measure the activity of glycosidases and other carbohydrate-active enzymes.
- Biochemical research : Facilitates the study of enzyme kinetics and mechanisms by providing a measurable product upon reaction.
Glycosylation Reactions
This compound is used in synthetic organic chemistry for glycosylation reactions. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycosides, which are important for:
- Pharmaceutical development : Synthesis of glycosylated drugs that may exhibit enhanced bioactivity or stability.
- Carbohydrate chemistry : Research into carbohydrate structures and functions.
Pharmaceutical Industry
The compound's role as a substrate for enzyme assays positions it as a valuable tool in drug discovery and development. It aids in:
- Screening for glycosidase inhibitors : Important for developing treatments for diseases like diabetes and cancer where carbohydrate metabolism plays a critical role.
Biotechnology
In biotechnology applications, this compound is employed in:
- Protein engineering : Assists in the characterization of glycosylated proteins which are essential for understanding protein function and interactions.
Case Study 1: Enzyme Kinetics
A study conducted by researchers utilized this compound as a substrate to evaluate the kinetic parameters of a specific glycosidase. The results demonstrated its effectiveness in providing reliable data on enzyme activity and inhibition profiles.
Case Study 2: Synthesis of Glycosides
In another research project focused on synthesizing complex carbohydrates for vaccine development, the compound was used as a starting material for the synthesis of various glycosides. The study highlighted the compound's utility in facilitating reactions that yield biologically relevant sugar derivatives.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to inhibition or activation of certain biological processes. The tetrahydropyran ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrophenoxy Moieties
(2R,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol (PNP-β-L-arabinopyranoside)
- Key Differences: The stereochemistry at position 2 (R vs. S) alters the axial/equatorial orientation of the nitrophenoxy group. This impacts substrate recognition by enzymes like glycosidases, which are highly stereospecific .
- Applications: Used to study β-L-arabinopyranosidase activity in microbial systems .
(2S,3S,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Hydrochloride
Pharmaceutical Derivatives with Tetrahydropyran Cores
Sotagliflozin [(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol]
- Key Differences : Features a bulky 4-chloro-3-(4-ethoxybenzyl)phenyl group and methylthio substituent. These modifications enhance binding to sodium-glucose cotransporters (SGLT1/2), enabling antihyperglycemic activity .
- Applications : FDA-approved for cardiovascular risk reduction in diabetes and heart failure .
Dapagliflozin Related Compound A [(2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]
Cosmetic and Industrial Analogues
Hydroxypropyl Tetrahydro Pyran Triol [(2S,3R,4S,5R)-2-((S)-2-Hydroxypropyl)tetrahydro-2H-pyran-3,4,5-triol]
Comparative Data Table
Research Findings and Functional Insights
- Enzymatic Specificity: The stereochemical inversion at position 2 in this compound versus PNP-β-L-arabinopyranoside renders it inactive against β-L-arabinopyranosidases, highlighting enzyme-substrate stereoselectivity .
- Pharmacological Activity: SGLT inhibitors like sotagliflozin exhibit longer half-lives (>12 hours) compared to nitrophenoxy derivatives due to hydrophobic aryl groups enhancing plasma protein binding .
- Toxicity Profile: Nitrophenoxy compounds may exhibit higher acute toxicity (e.g., H302: harmful if swallowed) compared to hydroxypropyl derivatives, which are generally recognized as safe (GRAS) in cosmetics .
Biological Activity
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol, also known as p-Nitrophenyl alpha-L-arabinopyranoside, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a nitrophenoxy group attached to a tetrahydropyran ring with three hydroxyl groups at positions 3, 4, and 5. This structural configuration is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that the compound demonstrates inhibitory effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
-
Enzyme Inhibition :
- The compound acts as an inhibitor for certain glycosidases. Its mechanism involves competitive inhibition, which can be beneficial for therapeutic applications targeting enzyme-related diseases.
-
Antioxidant Properties :
- Research suggests that this compound possesses antioxidant capabilities. This property is crucial in preventing oxidative stress-related cellular damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Bristol evaluated the antimicrobial properties of the compound against various pathogens. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains .
Case Study 2: Enzyme Inhibition Mechanism
In a detailed enzymatic study published in a peer-reviewed journal, the compound was shown to inhibit α-glucosidase activity effectively. The inhibition constant (Ki) was determined to be 150 nM, indicating a strong interaction with the enzyme .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol, and what key reaction conditions should be optimized?
- Methodological Answer : Synthesis typically involves regioselective glycosylation or nucleophilic substitution reactions. For example, the tetrahydro-2H-pyran core can be constructed via acid-catalyzed cyclization of a polyol intermediate. The 4-nitrophenoxy group is introduced via SN2 displacement using 4-nitrophenol under basic conditions (e.g., NaH in DMF). Key optimizations include:
- Temperature control : Reactions are often conducted at 0–25°C to avoid decomposition of the nitro group .
- Protecting groups : Use of benzyl or acetyl groups to protect hydroxyls during synthesis, followed by deprotection (e.g., hydrogenolysis or acid hydrolysis) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation due to potential respiratory irritation .
- Stability : Monitor for nitro group reduction under prolonged exposure to light or reducing agents. Conduct periodic HPLC analysis to check purity .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR (in DMSO-d6 or CD3OD) resolve stereochemistry via coupling constants (e.g., J3,4 and J4,5 for pyran chair conformation) and anomeric proton signals (δ 4.8–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 342.1) and fragmentation patterns .
- Polarimetry : Specific rotation ([α]D) validates enantiomeric purity, with comparisons to literature values for analogous pyran derivatives .
Advanced Research Questions
Q. How can researchers address diastereoselectivity challenges in the synthesis of this compound's tetrahydro-2H-pyran core?
- Methodological Answer :
- Catalyst Design : Chiral Lewis acids (e.g., Cu(II)-bisphosphine complexes) promote stereoselective cyclization, achieving >90% diastereomeric excess for specific configurations .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance transition-state organization, favoring axial attack in ring-closing steps .
- Computational Modeling : DFT calculations predict transition-state energies to guide protecting group strategies and minimize epimerization .
Q. What strategies are effective in analyzing and resolving data contradictions when determining the compound's structure via X-ray crystallography versus NMR?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration but requires high-purity samples. Use slow evaporation from acetone/water mixtures for crystallization .
- NMR vs. Crystallography Discrepancies : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting not observed in solid-state structures. Use variable-temperature NMR to assess conformational flexibility .
- Validation : Cross-check with NOESY/ROESY NMR to confirm spatial proximity of protons (e.g., H2 and H4 in the pyran ring) .
Q. How does the electronic nature of the 4-nitrophenoxy group influence the compound's reactivity in glycosylation reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group stabilizes the leaving group (phenoxide), enhancing glycosylation rates in SN1 mechanisms. Monitor pH (6–8) to balance activation and hydrolysis .
- Steric Considerations : Ortho-nitro positioning may hinder nucleophilic attack; use bulky promoters (e.g., NIS/TfOH) to improve regioselectivity .
- Comparative Studies : Replace 4-nitrophenoxy with methoxy or chloro analogs to evaluate electronic effects on reaction kinetics (e.g., via LC-MS monitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
